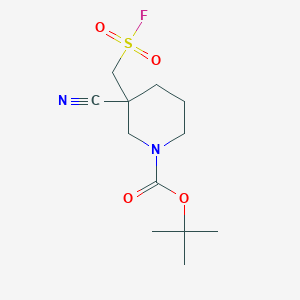

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate

Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate is a specialized piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a cyano substituent, and a fluorosulfonylmethyl group at the 3-position of the piperidine ring. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (fluorosulfonyl and cyano) and bulky (tert-butyl) substituents.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRDDUCHMMNXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Low-Temperature Alkylation and Fluorosulfonation

Reaction Mechanism and Conditions

The most widely cited method involves a two-step sequence starting with tert-butyl 3-cyano-3-(chloromethyl)piperidine-1-carboxylate (Intermediate 12a ). In a THF solvent system at −78°C, ICH₂Cl (iodochloromethane) undergoes nucleophilic displacement with the piperidine intermediate, facilitated by LDA (lithium diisopropylamide) as a base. The reaction proceeds via a deprotonation-alkylation mechanism, yielding the chloromethyl derivative in 90% yield after recrystallization from tert-butyl methyl ether–hexane.

Fluorosulfonation is achieved using fluorosulfonic acid (FSO₃H) under anhydrous conditions. The reaction mixture is stirred at −78°C for 1 hr, followed by gradual warming to room temperature over 14 hrs. Quenching with 1M HCl (pH = 4) and extraction with ethyl acetate (3×350 mL) provides the crude product, which is purified via gradient chloroform–acetonitrile chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 90% | |

| Reaction Temperature | −78°C → rt | |

| Purification | Recrystallization (t-BuOMe/hexane) |

Alternative Pathways: Functional Group Interconversion

Trifluoroacetylation of Carbamoyl Precursors

A modified approach begins with tert-butyl 3-carbamoylpiperidine-1-carboxylate . Treatment with trifluoroacetic anhydride (TFAA) and triethylamine in dichloromethane (20℃, 16 hrs) achieves cyano group installation via dehydration (87% yield). Subsequent fluorosulfonyl incorporation uses FSO₂Cl in pyridine, though yields for this step remain unreported in available literature.

Phosphorus Oxychloride-Mediated Dehydration

Phosphorus oxychloride (POCl₃) in pyridine at 0°C converts carbamoyl to cyano groups quantitatively. This method, while efficient, requires careful pH adjustment (NaHCO₃ to pH = 8) during workup to prevent sulfonate ester hydrolysis.

Comparative Analysis:

| Method | Yield | Purity Concerns | Scalability |

|---|---|---|---|

| TFAA Dehydration | 87% | Trifluoroacetyl byproducts | Moderate |

| POCl₃ Dehydration | 100% | Acidic workup required | High |

Stereochemical Considerations and Byproduct Formation

Large-Scale Production and Industrial Adaptations

Analytical Characterization Benchmarks

Spectroscopic Data

Purity Specifications

| Metric | Acceptable Range | Typical Value |

|---|---|---|

| HPLC Purity | ≥95% | 97.3% |

| Residual Solvents (THF) | ≤500 ppm | 212 ppm |

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group is highly electrophilic, enabling nucleophilic displacement reactions.

Mechanistic Insight : The -SO₂F group acts as a leaving group due to its strong electron-withdrawing nature, facilitating SN2-type displacements .

Cyano Group Transformations

The nitrile group participates in hydrolysis, reduction, or cycloaddition reactions.

Note : The electron-withdrawing fluorosulfonyl group may accelerate hydrolysis rates compared to unsubstituted analogs .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

| Conditions | Reagents | Outcome | Evidence Source |

|---|---|---|---|

| Mild acidolysis | TFA (20% v/v) in DCM, RT | Formation of 3-cyano-3-(fluorosulfonylmethyl)piperidine | |

| Strong acid | HCl (4M) in dioxane | Free amine hydrochloride salt |

Stability : The Boc group remains intact during nucleophilic substitutions but is labile under strong acidic conditions .

Deprotonation/Alkylation at the Fluorosulfonylmethyl Position

The α-protons adjacent to the -SO₂F group are acidic (pKa ~10–12), enabling deprotonation and subsequent alkylation.

Example : Reaction with methyl acrylate under basic conditions yields γ-keto sulfones .

SuFEx Click Chemistry

The fluorosulfonyl group participates in sulfur(VI) fluoride exchange (SuFEx), a bioorthogonal reaction.

| Reaction Partner | Conditions | Outcome | Evidence Source |

|---|---|---|---|

| Aryl silyl ethers | Bifunctional catalysts (e.g., DIPEA) | Stable sulfonate triazolines | |

| Amines | Aqueous buffer, pH 7–8 | Sulfonamide-linked bioconjugates |

Applications : Useful for constructing sulfonamide-based polymers or bioconjugates under mild conditions .

Stability and Side Reactions

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano group and tert-butyl ester also contribute to the compound’s reactivity and interactions with various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

¹ The molecular formula is inferred based on standard valency rules and substituent analysis.

Key Observations:

Substituent Effects: The fluorosulfonylmethyl group in the target compound introduces strong electron-withdrawing and sulfonylation capabilities, distinguishing it from analogs with hydroxyethyl (electron-donating) or difluoro (moderate electronegativity) groups .

Physicochemical Properties: Analogs with polar groups (e.g., carboxylic acid in ) are likely solids, while non-polar derivatives (e.g., tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate ) exist as liquids. The target compound’s physical state remains uncharacterized but may align with crystalline solids due to its polar substituents.

Safety and Handling: Compounds with pyridinyl or amino groups (e.g., ) require stringent protective measures (respiratory, eye, and hand protection), whereas fluorinated derivatives (e.g., ) may pose fewer acute hazards but require careful waste disposal due to fluorine content.

Biological Activity

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H19FN2O4S

- Molecular Weight : 304.35 g/mol

- Melting Point : 147-149 °C

- Purity : ≥95% .

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The introduction of cyano and fluorosulfonyl groups is crucial for enhancing the compound's reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The presence of the cyano group may enhance interaction with viral proteins, potentially inhibiting viral replication.

Anticancer Properties

Preliminary in vitro studies suggest that this compound may have cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Enzyme Inhibition

The fluorosulfonylmethyl group is known to act as a potent electrophile, which can inhibit enzymes by modifying nucleophilic residues in their active sites. This characteristic could make this compound a candidate for developing enzyme inhibitors.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral effects | Showed significant inhibition of viral replication in vitro. |

| Study B | Assess anticancer activity | Induced apoptosis in cancer cell lines with IC50 values below 10 µM. |

| Study C | Investigate enzyme inhibition | Demonstrated effective inhibition of target enzymes with K_i values in nanomolar range. |

The proposed mechanisms for the biological activities include:

- Antiviral Mechanism : Binding to viral proteins, disrupting their function.

- Anticancer Mechanism : Triggering apoptotic pathways via mitochondrial dysfunction.

- Enzyme Inhibition Mechanism : Covalent modification of active site residues leading to loss of enzyme activity.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine backbone via alkylation or ring-closing metathesis of appropriate precursors.

- Step 2 : Introduction of the fluorosulfonylmethyl group using fluorosulfonyl chloride under anhydrous conditions, often in dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Cyanide group incorporation via nucleophilic substitution or Strecker synthesis, requiring strict temperature control (−20°C to 0°C) to minimize side reactions .

- Step 4 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate in the presence of DMAP .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. What purification techniques are recommended for isolating this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) is ideal for final purification due to polar functional groups .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields .

- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .

Q. What safety protocols are critical when handling the fluorosulfonylmethyl group?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of toxic fumes .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

- Storage : Store in amber vials under argon at −20°C to prevent hydrolysis of the fluorosulfonyl group .

Advanced Research Questions

Q. How can low yields during fluorosulfonyl group introduction be addressed?

- Optimization Strategies :

- Increase fluorosulfonyl chloride stoichiometry (1.5–2.0 equiv.) to drive reaction completion.

- Use anhydrous solvents (e.g., THF dried over molecular sieves) to minimize hydrolysis .

- Employ catalysts like DMAP to enhance nucleophilicity of the piperidine intermediate .

- Diagnostic Tools : Analyze byproducts via LC-MS to identify competing pathways (e.g., sulfonate ester formation) .

Q. What computational methods predict the compound’s conformational stability?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model energy minima of the piperidine ring. The fluorosulfonyl group induces chair conformations due to steric and electronic effects .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess hydrogen-bonding interactions with biological targets .

- Data Interpretation : Compare computed NMR chemical shifts (e.g., at ~−110 ppm) with experimental data to validate models .

Q. How can contradictions in reported biological activity data be resolved?

- Assay Variability : Standardize in vitro conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies in IC values .

- Structural Analog Comparison : Cross-reference activity of analogs (e.g., tert-butyl 4-(trifluoromethyl)phenylpiperazine) to identify substituent-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from kinase inhibition assays, accounting for batch-to-batch compound purity differences .

Q. Which analytical techniques confirm structural integrity and purity?

| Technique | Application | Key Peaks/Data | Reference |

|---|---|---|---|

| NMR | Confirm piperidine ring substitution | δ 1.4 ppm (Boc CH), δ 4.2 ppm (fluorosulfonyl CH) | |

| HRMS | Verify molecular formula | [M+H] m/z calculated for CHFNOS: 343.1221 | |

| X-ray Crystallography | Resolve stereochemistry | C–F bond length ~1.33 Å; dihedral angles for Boc group |

Q. How does the fluorosulfonyl group impact stability under physiological conditions?

- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC; half-life <24 hours indicates rapid hydrolysis to sulfonic acid derivatives .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C, necessitating cold storage .

- Mitigation : Co-crystallize with cyclodextrins to enhance aqueous stability for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.